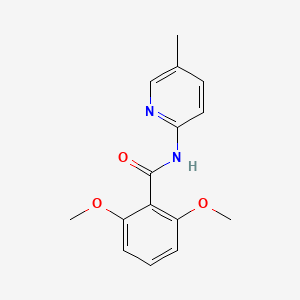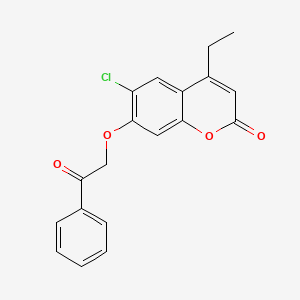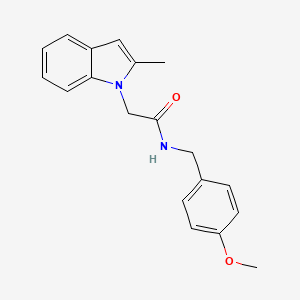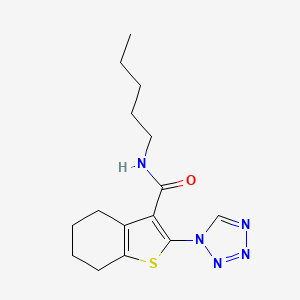![molecular formula C23H13F3N2O8 B11158119 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11158119.png)
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one is a complex organic compound with the molecular formula C22H11F3N2O7. This compound is known for its unique chemical structure, which includes both nitro and trifluoromethyl groups attached to a phenoxy ring, as well as a chromenone core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Nitration: Introduction of nitro groups into the phenoxy ring using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reaction: Coupling of the nitrated and trifluoromethylated phenoxy ring with the chromenone core using a suitable coupling agent like palladium catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.
Chemical Reactions Analysis
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The phenoxy and chromenone rings can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic conditions, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and trifluoromethyl groups play a crucial role.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxy-4H-chromen-4-one can be compared with other similar compounds, such as:
7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one: Similar structure but with a phenyl group instead of a methyl group.
7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-3-(3-methoxy-phenoxy)-2-methyl-chromen-4-one: Contains an additional methoxy group on the phenoxy ring.
3-(4-bromo-phenoxy)-7-(2,6-dinitro-4-trifluoromethyl-phenoxy)-2-methyl-chromen-4-one: Contains a bromo group on the phenoxy ring.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H13F3N2O8 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H13F3N2O8/c1-12-21(35-14-5-3-2-4-6-14)20(29)16-8-7-15(11-19(16)34-12)36-22-17(27(30)31)9-13(23(24,25)26)10-18(22)28(32)33/h2-11H,1H3 |
InChI Key |
RTJFCMCIZPPWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-2-phenylacetic acid](/img/structure/B11158040.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158049.png)
![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B11158070.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158075.png)

![3-(4-chlorophenyl)-2-methyl-7-[(3-phenoxybenzyl)oxy]-4H-chromen-4-one](/img/structure/B11158088.png)

![5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B11158093.png)
![9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11158095.png)

![1-(2,2-dimethylpropanoyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B11158103.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11158109.png)

